1,3-Bis(3-oxaperfluoro-2-hexyl)-1,3-propanedione
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Overview
Description
1,3-Bis(3-oxaperfluoro-2-hexyl)-1,3-propanedione is a synthetic organic compound characterized by its unique structure, which includes perfluorinated alkyl chains. Compounds with perfluorinated groups are known for their stability and resistance to degradation, making them valuable in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(3-oxaperfluoro-2-hexyl)-1,3-propanedione typically involves the reaction of perfluorinated alkyl ketones with appropriate reagents under controlled conditions. The reaction may require catalysts and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale chemical reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is common to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(3-oxaperfluoro-2-hexyl)-1,3-propanedione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: Substitution reactions can occur at the carbonyl or perfluorinated alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield perfluorinated carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1,3-Bis(3-oxaperfluoro-2-hexyl)-1,3-propanedione has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems, particularly in the context of perfluorinated compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and unique properties.
Industry: Utilized in the production of high-performance materials, coatings, and surfactants.
Mechanism of Action
The mechanism of action of 1,3-Bis(3-oxaperfluoro-2-hexyl)-1,3-propanedione involves its interaction with molecular targets through its perfluorinated alkyl chains and carbonyl groups. These interactions can affect various biochemical pathways and cellular processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- Perfluorooctanoic acid (PFOA)
- Perfluorooctanesulfonic acid (PFOS)
- Perfluorodecanoic acid (PFDA)
Uniqueness
1,3-Bis(3-oxaperfluoro-2-hexyl)-1,3-propanedione is unique due to its specific structure, which combines perfluorinated alkyl chains with a diketone moiety. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications.
Properties
CAS No. |
87405-74-1 |
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Molecular Formula |
C13H2F22O4 |
Molecular Weight |
640.12 g/mol |
IUPAC Name |
1,1,1,2,6,7,7,7-octafluoro-2,6-bis(1,1,2,2,3,3,3-heptafluoropropoxy)heptane-3,5-dione |
InChI |
InChI=1S/C13H2F22O4/c14-4(8(20,21)22,38-12(32,33)6(16,17)10(26,27)28)2(36)1-3(37)5(15,9(23,24)25)39-13(34,35)7(18,19)11(29,30)31/h1H2 |
InChI Key |
UNLIPKHWLXWFAN-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)C(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F |
Origin of Product |
United States |
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